5-Methoxyquinoline-8-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxyquinoline-8-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-15-8-4-5-9(16(11,13)14)10-7(8)3-2-6-12-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQGEXUGTNNNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881005-38-5 | |
| Record name | 5-methoxyquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Precision Synthesis of 5-Methoxyquinoline-8-sulfonyl chloride
Topic: Synthesis of 5-Methoxyquinoline-8-sulfonyl chloride Audience: Researchers, scientists, and drug development professionals.[1][2] Format: In-depth Technical Guide.
A Senior Scientist’s Guide to Regioselective Functionalization
Executive Summary
This compound (CAS 881005-38-5) is a high-value heterocyclic intermediate, structurally analogous to the classic fluorophore dansyl chloride.[1][2] Its utility spans from the development of sulfonamide-based metalloprotease inhibitors to the creation of solvatochromic fluorescent probes.
This guide moves beyond generic textbook preparations. It details a robust, two-stage synthetic workflow designed for high regioselectivity and operational safety.[1] We focus on the electronic directionality of the quinoline scaffold to ensure the sulfonyl group installs precisely at the C8 position, minimizing the formation of the C6-isomer.
Strategic Analysis & Retrosynthesis
The Regiochemical Challenge
Direct chlorosulfonation of quinoline is often non-selective or requires forcing conditions (oleum).[2] However, the introduction of an electron-donating methoxy group at C5 radically alters the reactivity landscape.
-
Electronic Activation: The methoxy group at C5 acts as a strong ortho/para director.
-
Positional Logic:
-
The Alpha Effect: In fused ring systems like quinoline, electrophilic substitution is kinetically favored at the
-positions (C5, C8) over -positions (C6, C7) due to resonance stabilization of the Wheland intermediate.[1][2] -
Conclusion: The synergistic effect of the 5-OMe para-direction and the intrinsic
-reactivity of the ring directs the electrophile ( ) almost exclusively to C8 .
Retrosynthetic Pathway
The synthesis is deconstructed into two critical phases: the protection of the phenol (methylation) and the electrophilic chlorosulfonation.
Caption: Retrosynthetic logic exploiting the 5-OMe directing group to install the sulfonyl chloride at C8.
Detailed Experimental Protocols
Stage 1: Synthesis of 5-Methoxyquinoline
Objective: Convert commercial 5-hydroxyquinoline to 5-methoxyquinoline to activate the ring for electrophilic attack.[1][2]
Reagents:
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with 5-hydroxyquinoline (e.g., 10.0 g, 68.9 mmol) and anhydrous DMF (100 mL).
-
Deprotonation: Add powdered anhydrous
(19.0 g, 137.8 mmol). Stir at room temperature (RT) for 30 minutes. The solution will darken as the phenoxide forms. -
Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (5.15 mL, 82.7 mmol) dropwise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours. Monitor by TLC (SiO2, 10% MeOH/DCM).[1][2]
-
Workup: Pour the reaction mixture into ice-cold water (500 mL). Extract with Ethyl Acetate (3 x 150 mL).
-
Purification: Wash the combined organics with brine, dry over
, and concentrate in vacuo.
Stage 2: Regioselective Chlorosulfonation
Objective: Install the sulfonyl chloride group at C8. Safety Warning: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried.[1] Perform in a fume hood.
Reagents:
-
Chlorosulfonic acid (
) (5–8 eq)[1][2] -
Thionyl Chloride (
) (Optional, 1-2 eq, enhances conversion)[1][2]
Protocol:
-
Preparation: Place neat chlorosulfonic acid (25 mL for 5 g of substrate) in a 3-neck flask equipped with a drying tube and an addition funnel. Cool to 0°C.[3]
-
Addition: Dissolve 5-methoxyquinoline (5.0 g) in a minimal amount of dry DCM (optional) or add it portion-wise as a solid to the acid. Critical: Add slowly. The reaction is exothermic.[4]
-
Reaction:
-
Allow the mixture to warm to RT.
-
Stir for 2 hours. If TLC shows incomplete conversion, heat mildly to 50°C for 1 hour.
-
Mechanistic Note: The initial species formed is often the sulfonic acid.[5] The excess chlorosulfonic acid (and optional thionyl chloride) drives the conversion to the sulfonyl chloride.
-
-
Quenching (The "Crash Out"):
-
Isolation: Filter the solid immediately. Wash with cold water (3x) to remove residual acid.[2]
-
Drying: Dissolve the wet cake in DCM, dry over
(to remove trapped water), and concentrate.-
Storage: Store under inert gas at -20°C. Sulfonyl chlorides hydrolyze in moist air.[1]
-
Reaction Mechanism & Pathway[1][2][6]
The regioselectivity is governed by the resonance contribution of the methoxy group. The electron density is highest at the ortho and para positions.
Caption: Electrophilic Aromatic Substitution pathway favoring C8 due to para-direction from C5-OMe.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 2) | Hydrolysis during quench | Filter immediately after quenching; do not let the solid sit in acidic water.[1][2] Use DCM extraction if solid is fine. |
| Impurity (C6 Isomer) | Reaction temperature too high | Keep chlorosulfonation at 0°C -> RT.[1][2] Do not exceed 60°C. |
| Incomplete Conversion | Formation of sulfonic acid only | Add 1.5 eq of Thionyl Chloride ( |
| Sticky Solid | Trapped acid/impurities | Recrystallize from Benzene/Hexane or DCM/Hexane. |
References
-
Regioselectivity in Quinoline Derivatives
-
Precursor Synthesis (O-Methylation)
-
Chlorosulfonation Methodology
-
Commercial Verification
Sources
- 1. 5-METHOXYQUINOLINE | 6931-19-7 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [cardinalscholar.bsu.edu]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vdoc.pub [vdoc.pub]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CAS 6931-19-7: 5-Methoxyquinoline | CymitQuimica [cymitquimica.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 10. Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [cardinalscholar.bsu.edu]
Technical Safety Guide: 5-Methoxyquinoline-8-sulfonyl Chloride
High-Performance Handling for Drug Discovery & Proteomics[1]
Executive Summary & Chemical Profile
5-Methoxyquinoline-8-sulfonyl chloride is a specialized electrophilic reagent used primarily in medicinal chemistry for sulfonamide synthesis and in proteomics as a fluorescent derivatizing agent.[1] Its utility stems from the sulfonyl chloride (-SO₂Cl) moiety, which provides rapid reactivity with nucleophiles (amines, alcohols), and the quinoline core , which imparts fluorescent properties and potential biological activity.[2]
However, this utility comes with a critical safety trade-off: high moisture sensitivity and severe corrosivity . This guide synthesizes field-proven handling protocols with the mechanistic logic required to use this reagent safely and effectively.
Chemical Identity
| Property | Detail |
| CAS Number | 881005-38-5 |
| Molecular Formula | C₁₀H₈ClNO₃S |
| Molecular Weight | 257.69 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, DMF, Acetonitrile; Reacts violently with water.[1] |
Hazard Identification & Mechanistic Toxicology
The Core Hazard: Electrophilic Aggression
The safety profile of this compound is driven by its tendency to act as a powerful electrophile.[1] It does not merely "burn" tissue; it chemically modifies it.
-
Hydrolysis (The Environmental Hazard): Upon contact with moisture (air or tissue), the S-Cl bond cleaves, releasing hydrochloric acid (HCl) and the corresponding sulfonic acid.
-
Protein Sulfonylation (The Biological Hazard): The reagent covalently bonds to nucleophilic residues (Lysine-NH₂, Cysteine-SH) on proteins.
-
Consequence: Potential for sensitization (haptens) and permanent tissue damage beyond simple acid burns.
-
GHS Classification (Read-Across Validated)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Serious Eye Damage: Category 1 (Irreversible damage).
-
Corrosive to Metals: Category 1.
Storage & Stability Strategy: A Self-Validating System
Trustworthiness in chemical handling comes from "self-validating" storage—systems that visually indicate failure before you open the bottle.
The "Dry-Cold" Protocol
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen .
-
Container: Tightly sealed glass with a PTFE-lined cap.[1] Parafilm is insufficient for long-term storage of sulfonyl chlorides due to HCl permeation.
Validation Checks (Do this before use)
| Indicator | Status | Action |
| Appearance | Free-flowing off-white powder | Pass: Proceed to weigh.[1] |
| Clumping/Crust | Yellow/Orange crust on threads | Fail: Hydrolysis has occurred. HCl pressure may be present. |
| Smell | Acrid, sharp odor (HCl) | Fail: Seal integrity compromised. Handle in hood only.[3] |
Operational Handling & Experimental Protocol
Engineering Controls
-
Primary: Chemical Fume Hood (Face velocity > 100 fpm).
-
Secondary: Blast shield if working with >5g scales due to potential pressure buildup from unexpected hydrolysis.
Personal Protective Equipment (PPE)
-
Hands: Double nitrile gloves (0.11 mm min) or Silver Shield® laminates for prolonged contact.
-
Eyes: Chemical splash goggles (Face shield recommended for larger scales).
-
Body: Lab coat + chemically resistant apron.
Standard Operating Procedure: Amine Sulfonylation
Expertise Insight: The most common failure mode is the "race" between the amine nucleophile and adventitious water. The protocol below biases the race in favor of the amine.
Reagents:
-
Substrate: Primary/Secondary Amine (1.0 equiv)[1]
-
Reagent: this compound (1.1–1.2 equiv)[1]
-
Base: Triethylamine (TEA) or DIPEA (1.5–2.0 equiv) – Critical to scavenge HCl.
-
Solvent: Anhydrous DCM or THF.
Step-by-Step Workflow:
-
Preparation: Flame-dry glassware and cool under N₂. Dissolve the amine and base in the solvent.[4]
-
Thermal Control: Cool the reaction mixture to 0°C (Ice/Water bath).
-
Why? Sulfonylation is exothermic. Heat accelerates the competing hydrolysis reaction and increases HCl vapor pressure.
-
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of solvent and add dropwise .
-
Why? Prevents localized "hotspots" of concentration where dimerization or side reactions could occur.
-
-
Monitoring: Allow to warm to Room Temp (RT) over 2 hours. Monitor via TLC/LCMS.
-
Validation: Check pH of the headspace with wet litmus paper. If acidic fumes persist, add more base.
-
-
Quenching: Add saturated NaHCO₃ solution.
-
Why? Converts excess sulfonyl chloride to the water-soluble sulfonate salt and neutralizes HCl.
-
Emergency Response & Waste Management
Spill Response Logic
DO NOT spray water on a solid spill. This will generate a cloud of HCl gas.
-
Isolate: Evacuate the immediate area (10-meter radius).
-
Cover: Cover the spill with dry sand, earth, or a specialized acid-neutralizing absorbent (e.g., sodium carbonate/sand mix).
-
Sweep: Carefully sweep into a dry container.
-
Neutralize: Slowly add the collected material to a large volume of dilute sodium hydroxide (NaOH) or sodium bicarbonate solution in a fume hood.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Dry" vs. "Wet" pathways.
Figure 1: Operational decision tree for inspection and spill response. Note the critical prohibition of water on solid spills.[5]
Reaction Mechanism & Quenching Pathway
Understanding the competitive pathways allows researchers to optimize yield and safety. The diagram below details the desired Amidation vs. the undesired Hydrolysis.
Figure 2: Competitive reaction pathways.[1] The presence of base and exclusion of water are critical to force the upper pathway.
References
-
National Institutes of Health (NIH). (2024). Design, Synthesis, and Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
(Note: While specific SDSs for the 5-methoxy isomer are rare in public domains, safety data is extrapolated from the structural analog Quinoline-8-sulfonyl chloride [CAS 18704-37-5] and general sulfonyl chloride handling standards.)[1]
Sources
A Researcher's Guide to Sourcing 5-Methoxyquinoline-8-sulfonyl Chloride: From Supplier Validation to Quality Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Methoxyquinoline-8-sulfonyl Chloride in Modern Drug Discovery
This compound is a key building block in medicinal chemistry, playing a pivotal role in the synthesis of a diverse range of biologically active compounds. Its quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutics. The addition of a methoxy group and a reactive sulfonyl chloride moiety at the 5- and 8-positions, respectively, provides a versatile platform for the development of novel molecular entities.
Notably, this compound has gained significant attention as a precursor for the synthesis of potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers[1]. Structure-activity relationship (SAR) studies have demonstrated that derivatives of 5-methoxyquinoline can exhibit significant enzymatic and cellular potency against EZH2, making this scaffold a promising starting point for the development of new epigenetic therapies[1]. Beyond oncology, quinoline-5-sulfonamides have shown potential as anticancer and antibacterial agents[2][3]. The strategic placement of the sulfonyl chloride group allows for its facile reaction with a wide array of amines to generate extensive sulfonamide libraries for screening and lead optimization.
Given its critical role as a starting material, the quality and purity of commercially sourced this compound are paramount to the success of subsequent synthetic campaigns and biological assays. This guide provides a comprehensive overview for researchers on navigating the commercial landscape of this important reagent, from selecting a reliable supplier to implementing robust quality control measures.
Selecting a Commercial Supplier: A Multi-faceted Approach
Choosing a supplier for a critical reagent like this compound extends beyond a simple price comparison. A thorough evaluation of potential vendors is essential to mitigate risks associated with poor quality, batch-to-batch variability, and inadequate documentation.
Key Supplier Evaluation Criteria:
-
Purity and Characterization Data: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) for each batch. This document should include the compound's identity, purity (typically determined by HPLC and/or NMR), and the analytical methods used for verification[4][5][6][7]. Scrutinize the CoA for clarity and completeness.
-
Consistency and Manufacturing Controls: Inquire about the supplier's manufacturing and quality control processes. While detailed proprietary information may not be available, a reputable supplier should be able to provide assurance of their quality management system, such as ISO 9001 certification[5]. Consistency between batches is crucial for the reproducibility of research results.
-
Available Documentation: Beyond the CoA, look for the availability of a Safety Data Sheet (SDS), which contains crucial information on handling, storage, and potential hazards[8][9][10][11].
-
Technical Support: A supplier with knowledgeable technical support staff can be an invaluable resource for addressing questions regarding product specifications, stability, and handling.
-
Lead Times and Availability: For ongoing research projects, consistent availability and reasonable lead times are important logistical considerations.
Identified Commercial Suppliers:
A survey of the market reveals several chemical suppliers that list this compound or related compounds in their catalogs. The following table provides a non-exhaustive list of potential sources. Researchers are encouraged to conduct their own due diligence before making a purchase.
| Supplier | Product Name | CAS Number | Purity/Notes |
| BLD Pharm | 8-Methoxyquinoline-5-sulfonyl chloride | 90429-62-2 | Information on purity and available analytical data should be requested directly from the supplier.[12] |
| Matrix Scientific | 8-Methoxyquinoline-5-sulfonyl chloride | 90429-62-2 | Listed as an irritant. An SDS is available for download.[13] |
| MilliporeSigma (Sigma-Aldrich) | 8-methoxyquinoline-5-sulfonyl chloride | 90429-62-2 | Researchers should verify current availability and request a CoA.[14] |
| Simson Pharma Limited | 5-(1-Aziridinylsulfonyl)-8-methoxyquinoline | 98267-09-5 | A derivative of the target compound, offered with a Certificate of Analysis. |
| TCI Chemicals | Quinoline-8-sulfonyl Chloride | 18704-37-5 | A related compound, with a specified purity of >98.0%.[9] |
Note: This table is for informational purposes only and does not constitute an endorsement of any particular supplier. Researchers should always perform their own supplier qualification.
In-House Quality Control: Ensuring the Integrity of Your Starting Material
Even when sourced from a reputable supplier, it is prudent for researchers to perform in-house quality control (QC) on incoming batches of this compound. This step is critical for verifying the identity and purity of the material and for troubleshooting any unexpected results in subsequent reactions.
Recommended Analytical Techniques for QC:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the compound. The spectra should be consistent with the expected structure of this compound. Aprotic deuterated solvents such as CDCl₃ or DMSO-d₆ are typically used due to the reactivity of the sulfonyl chloride group.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of organic compounds. A reversed-phase HPLC method, often using a C18 column with a mobile phase of acetonitrile and water, can effectively separate the desired product from any impurities.[15][16][17] The peak area of the main component in the chromatogram provides a quantitative measure of its purity.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, serving as an additional confirmation of its identity. Techniques such as LC-MS can be particularly useful for identifying impurities.
A Standard QC Workflow for Incoming Reagents:
Caption: A simplified synthetic pathway for this compound.
Handling and Storage
This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. [18]Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and storage information. [8][9][10][11]
Conclusion
The successful use of this compound in research and drug development hinges on the procurement of high-quality material. By implementing a rigorous supplier evaluation process, conducting in-house quality control, and understanding the synthetic nuances of this important building block, researchers can ensure the reliability and reproducibility of their results. This proactive approach to sourcing critical reagents is a cornerstone of sound scientific practice and a key enabler of innovation in medicinal chemistry.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024).
- CERTIFICATE OF ANALYSIS.
- Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... - ResearchGate.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate.
- 5-(1-Aziridinylsulfonyl)-8-methoxyquinoline | CAS No- 98267-09-5 | Simson Pharma Limited.
- SAFETY DATA SHEET - MilliporeSigma. (2025).
- 5 - SAFETY DATA SHEET. (2009).
- SAFETY DATA SHEET - TCI Chemicals.
- Synthesis of sulfonyl chloride substrate precursors.
- Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed. (2022).
- Certificate of Analysis | Agilent.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009).
- 90429-62-2|8-Methoxyquinoline-5-sulfonyl chloride|BLD Pharm.
- SAFETY DATA SHEET - Fisher Scientific. (2014).
- 8-Hydroxyquinoline-5-sulfonyl Chloride|CAS 64641-92-5 - Benchchem.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024).
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
- 077854 - Matrix Scientific.
- Certificates of Analysis - Spectrum Chemical.
- Certificate of Analysis - Thermo Fisher Scientific.
- 8-methoxyquinoline-5-sulfonyl chloride | 90429-62-2 - MilliporeSigma.
- 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC.
Sources
- 1. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. agilent.com [agilent.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. 90429-62-2|8-Methoxyquinoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 13. 90429-62-2 Cas No. | 8-Methoxyquinoline-5-sulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 14. 8-methoxyquinoline-5-sulfonyl chloride | 90429-62-2 [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Sensitivity Fluorescence Derivatization of Amines using 5-Methoxyquinoline-8-sulfonyl Chloride
This Application Note is designed to provide a rigorous, chemically grounded protocol for the derivatization of amines using 5-Methoxyquinoline-8-sulfonyl chloride .
While standard reagents like Dansyl Chloride or OPA are ubiquitous, the use of quinoline-sulfonyl derivatives (specifically the 5-methoxy-8-sulfonyl variant) represents a specialized approach often utilized to achieve specific fluorescence excitation/emission shifts or to improve stability in complex matrices compared to naphthalene-based reagents.
Introduction & Principle
The accurate quantification of amines in biological and pharmaceutical samples is frequently hampered by their lack of intrinsic chromophores or fluorophores. Derivatization with This compound (5-MQS-Cl) overcomes this by covalently tagging amines with a highly fluorescent quinoline moiety.
Mechanistic Basis
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile (in its unprotonated form) attacks the sulfonyl chloride electrophile, displacing the chloride ion and forming a stable sulfonamide bond.
-
Selectivity: Reacts with primary (
) and secondary ( ) amines. It also reacts with phenolic hydroxyls (e.g., Tyrosine) and imidazoles (e.g., Histidine), though often with different kinetics. -
Fluorescence: The 5-methoxy substituent on the quinoline ring acts as an auxochrome, enhancing the quantum yield and shifting the emission maximum compared to the unsubstituted quinoline-8-sulfonyl chloride. This "push-pull" electronic system (electron-donating methoxy vs. electron-withdrawing sulfonyl) is critical for detection sensitivity.
Reaction Scheme
(Where Ar = 5-Methoxyquinoline-8-yl)Experimental Workflow (Visualized)
The following diagram outlines the critical path for the derivatization process, highlighting decision nodes for optimization.
Figure 1: Step-by-step derivatization workflow. Note the critical dependence on pH and organic solvent ratio to prevent reagent precipitation or hydrolysis.
Detailed Protocol
Reagents and Equipment
-
Derivatizing Reagent: this compound (Store at -20°C, desiccated).
-
Buffer: 0.1 M Sodium Borate (pH 9.5). Critical: Carbonate buffers can be used, but borate often yields cleaner baselines for sulfonylation.
-
Solvent: HPLC-grade Acetonitrile (MeCN).
-
Quencher: 100 mM Glycine (aq) or 1% Formic Acid.
-
Equipment: Heating block or water bath capable of 60°C.
Step-by-Step Procedure
-
Reagent Preparation:
-
Dissolve this compound in anhydrous Acetonitrile to a concentration of 2–5 mg/mL (approx. 5-10 mM) .
-
Note: Prepare fresh daily. Sulfonyl chlorides hydrolyze rapidly in the presence of moisture.
-
-
Sample Preparation:
-
Dissolve amine samples in water or dilute acid.
-
If the sample is acidic, neutralize it; the final reaction mixture must be alkaline (pH > 9.0) for the reaction to proceed.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine:
-
100 µL Sample solution (Amine)
-
100 µL Borate Buffer (pH 9.5)
-
200 µL Reagent Solution (5-MQS-Cl in MeCN)
-
-
Critical Ratio: Ensure the organic solvent content is at least 50% to prevent the reagent from precipitating out of the aqueous buffer before reacting.
-
-
Incubation:
-
Vortex briefly.[1]
-
Incubate at 55°C for 20 minutes .
-
Why Heat? While sulfonyl chlorides react at room temperature, the 5-methoxy group adds steric bulk and electron density, potentially slowing the nucleophilic attack. Mild heating ensures quantitative conversion of secondary amines.
-
-
Quenching (Optional but Recommended):
-
Add 50 µL of 100 mM Glycine solution. Incubate for 5 mins.
-
Purpose: Glycine scavenges excess sulfonyl chloride, preventing it from damaging the HPLC column or reacting with mobile phase modifiers. Alternatively, acidify with 1% Formic Acid to stabilize the sulfonamides if analyzing by LC-MS.
-
-
Clarification:
-
Centrifuge at 12,000 x g for 5 minutes to remove any breakdown precipitates (e.g., sulfonamides of buffer impurities).
-
Transfer supernatant to HPLC vial.[1]
-
Analytical Conditions & Data
HPLC-Fluorescence Detection (FLD)
The 5-methoxyquinoline fluorophore typically exhibits a Stokes shift suitable for sensitive detection.
| Parameter | Recommended Setting | Notes |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm) | Sulfonamides are hydrophobic; expect longer retention times than native amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH keeps the sulfonamide neutral and improves peak shape. |
| Mobile Phase B | Acetonitrile | Methanol can cause higher backpressure but is also acceptable. |
| Excitation ( | 320 - 350 nm | Based on quinoline absorption bands. |
| Emission ( | 450 - 490 nm | The 5-methoxy group typically red-shifts emission compared to unsubstituted quinoline (~400nm). |
| Gradient | 10% B to 90% B over 20 mins | Adjust based on analyte hydrophobicity. |
Expected Results
The derivative is stable (unlike OPA derivatives). The sulfonamide bond is resistant to acid hydrolysis, allowing for post-derivatization clean-up if necessary.
Critical Troubleshooting (Self-Validating System)
To ensure the protocol is self-validating, include these internal checks:
-
The "Reagent Blank" Check: Run a blank containing only Buffer + Reagent + Heat.
-
Result: You should see a peak for the hydrolyzed reagent (Sulfonic acid) and no peaks in the analyte region. If you see analyte peaks, your buffer or water is contaminated with amines.
-
-
The "pH Drop" Failure: If the reaction yield is low, check the pH of the mixture after adding the reagent.
-
Cause: Hydrolysis of sulfonyl chloride produces HCl. If the buffer capacity is too low, pH drops below 8, protonating the amines (
) and stopping the reaction. -
Fix: Increase Borate concentration to 0.2 M or 0.5 M.
-
References
-
General Chemistry of Sulfonamide Synthesis
-
Youn, S. W., et al. (2018). "Synthesis of sulfonamide using primary amines and aryl sulfonyl chloride." Chemistry & Biology Interface, 8(4), 194-204.[2]
-
-
Quinoline-Sulfonyl Derivatives in Analysis
-
Zieba, A., et al. (2024). "Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides." ResearchGate/MDPI. (Demonstrates the reactivity and stability of methoxy-quinoline sulfonyl chlorides).
-
-
Fluorescence Properties of Quinoline Derivatives
-
Odak, Z., et al. (2023).[3] "Quinoline-Based Fluorescence Sensors." MDPI Molecules. (Provides spectral data context for quinoline fluorophores).
-
-
Comparative Derivatization Techniques
-
BenchChem. (2025).[4] "A Researcher's Guide to Amine Derivatization." (General protocols for sulfonyl chloride reagents like Dansyl-Cl, applicable to MQS-Cl).
-
Sources
Application Note: Synthesis of Fluorescent Probes from 5-Methoxyquinoline-8-sulfonyl chloride
This Application Note and Protocol guide details the synthesis and application of fluorescent probes derived from 5-Methoxyquinoline-8-sulfonyl chloride .
Executive Summary
This compound (5-MQSC) is a versatile fluorogenic building block used to synthesize "Turn-On" fluorescent sensors and stable fluorescent labels. Unlike the more common dansyl chloride, the quinoline scaffold offers unique metal-chelating properties.
This guide addresses two primary applications:
-
Bio-conjugation/Labeling: Using 5-MQSC as a fluorescent tag for primary and secondary amines.
-
Zinc (Zn²⁺) Sensor Synthesis: Creating "Reverse-TSQ" analog probes that exhibit Chelation-Enhanced Fluorescence (CHEF) upon binding zinc ions.
Key Chemical Advantage: The 5-methoxy group functions as an electron-donating group (EDG), enhancing the quantum yield and red-shifting the emission spectrum compared to the unsubstituted quinoline, reducing interference from cellular autofluorescence.
Chemical Basis & Mechanism
Reactivity Profile
The sulfonyl chloride moiety at the C8 position is highly electrophilic. It reacts selectively with nucleophiles (amines, thiols, alcohols) to form stable sulfonamides, thiosulfonates, or sulfonates.
-
Primary Targets: Primary (
) and Secondary ( ) amines. -
Stability: The resulting sulfonamide bond is chemically stable across a wide pH range (pH 2–12), making it superior to ester-based probes for intracellular applications.
Fluorescence Mechanism (PET & CHEF)
The probe operates on a Photoinduced Electron Transfer (PET) mechanism.
-
Free State (Off/Low Fluorescence): The lone pair of electrons on the sulfonamide nitrogen (or the quinoline nitrogen) quenches fluorescence via PET to the excited fluorophore.
-
Bound State (On/High Fluorescence): Upon binding a metal ion (e.g., Zn²⁺) or protonation, the lone pair is engaged. This blocks the PET pathway, restoring radiative decay (fluorescence). This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF) .
Experimental Protocols
Protocol A: General Fluorescent Labeling of Amines
Use this protocol to tag amino acids, peptides, or small molecule drugs containing a primary amine.
Materials:
-
Reagent: this compound (1.0 equiv)
-
Substrate: Target Amine (e.g., Phenylalanine, n-butylamine) (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Dissolve the Target Amine (1.0 mmol) in 5 mL of anhydrous DCM under an inert atmosphere (
or Ar). -
Activation: Add DIPEA (2.0 mmol) to the amine solution. Stir for 5 minutes at Room Temperature (RT).
-
Addition: Dissolve this compound (1.0 mmol) in 2 mL DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Note: Keep the reaction on ice (
) during addition to prevent side reactions, then warm to RT.
-
-
Reaction: Stir at RT for 3–6 hours. Monitor consumption of the sulfonyl chloride by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Dilute with 20 mL DCM.
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and base.
-
Wash with Saturated
(1 x 10 mL) and Brine (1 x 10 mL). -
Dry organic layer over anhydrous
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-
-
Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexane).
Protocol B: Synthesis of a Zinc (Zn²⁺) Sensor
Use this protocol to synthesize a high-affinity zinc sensor by coupling with 2-(aminomethyl)pyridine.
Rationale: The resulting molecule, N-(pyridin-2-ylmethyl)-5-methoxyquinoline-8-sulfonamide, forms a tridentate binding pocket (Quinoline-N, Sulfonamide-N, Pyridine-N) specific for Zn²⁺.
Materials:
-
Reagent: this compound (257 mg, 1.0 mmol)
-
Ligand: 2-(Aminomethyl)pyridine (108 mg, 1.0 mmol)
-
Base: Triethylamine (TEA) (202 mg, 2.0 mmol)
-
Solvent: Anhydrous THF (10 mL)
Step-by-Step Methodology:
-
Dissolution: In a dry round-bottom flask, dissolve 2-(aminomethyl)pyridine and TEA in anhydrous THF. Cool to
. -
Coupling: Add this compound (solid or dissolved in minimal THF) portion-wise over 15 minutes.
-
Reflux: Allow to warm to RT, then heat to mild reflux (
) for 4 hours to ensure complete conversion. -
Quench: Cool to RT and add 10 mL water to quench.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 98:2).
-
Yield: Expected yield 75–85% (Yellowish solid).
Data Analysis & Characterization
Expected Spectral Properties
| Property | Value (Free Ligand) | Value (Zn²⁺ Bound) | Notes |
| Absorption | ~320–340 nm | ~330–350 nm | Minor red-shift upon binding. |
| Emission | ~450 nm (Weak) | ~490–510 nm (Strong) | Green fluorescence . Significant intensity increase (5–20 fold). |
| Quantum Yield ( | < 0.05 | > 0.40 | CHEF effect activation. |
| Stoichiometry | N/A | 1:1 or 2:1 (L:M) | Depends on concentration; typically 1:1 in dilute conditions. |
Structural Validation (NMR)
-
NMR (Typical Signals):
- 3.9–4.0 ppm (Singlet, 3H): Methoxy group (-OCH₃) .
- 8.5–9.0 ppm (Multiplets): Quinoline ring protons .
-
7.5–8.0 ppm: Sulfonamide NH (Disappears upon
shake).
Visualizations
Figure 1: Synthesis & Sensing Mechanism
The following diagram illustrates the synthesis of the zinc sensor and the mechanism of fluorescence enhancement (CHEF).
Caption: Synthesis of the probe via sulfonylation followed by Zn²⁺-mediated fluorescence enhancement (CHEF).
Troubleshooting & Critical Considerations
-
Hydrolysis Risk: Sulfonyl chlorides are moisture-sensitive. Always use anhydrous solvents (DCM, THF, MeCN) and store the starting material under inert gas. If the starting material has turned into a sticky gum, it has likely hydrolyzed to the sulfonic acid and will not react.
-
Purification: Quinoline derivatives can "streak" on silica gel due to their basic nitrogen. Add 1% Triethylamine to your chromatography eluent to sharpen the bands.
-
Background Fluorescence: If high background fluorescence is observed in the "Free" state, ensure the pH is > 7. Protonation of the pyridine or quinoline nitrogen at acidic pH can trigger fluorescence even without zinc.
References
-
Synthesis of Sulfonamide Zinc Sensors
- Title: "Sulfonamide-Based Fluorescent Zinc Sensors"
- Source:Journal of the American Chemical Society, 2002, 124(4), 776–781.
-
URL:[Link]
- Relevance: Establishes the foundational chemistry for sulfonamido-quinoline zinc sensors (Reverse-TSQ analogs).
-
Quinoline-Based Probe Design
- Title: "Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules"
- Source:Current Medicinal Chemistry, 2017.
-
URL:[Link]
- Relevance: Reviews the structural requirements for quinoline-based zinc sensing.
-
General Sulfonylation Protocol
- Title: "Practical Synthesis of Sulfonamides"
- Source:Organic Syntheses, Coll. Vol. 10, p.223 (2004).
-
URL:[Link]
- Relevance: Standardizes the base/solvent conditions used in Protocol A.
Troubleshooting & Optimization
Technical Support Center: 5-Methoxyquinoline-8-sulfonyl Chloride Optimization
Executive Summary & Mechanistic Insight
The synthesis of 5-Methoxyquinoline-8-sulfonyl chloride presents a classic conflict in aromatic substitution: balancing reactivity against stability .
The 5-methoxy group acts as a strong Electron Donating Group (EDG), activating the benzene ring of the quinoline system. Theoretically, this directs electrophilic substitution to the ortho (position 6) and para (position 8) positions. Because the 8-position is para to the methoxy group, it is electronically favored.
However, users frequently encounter three specific failure modes:
-
Demethylation: The reaction environment (excess chlorosulfonic acid + heat) mimics the conditions for ether cleavage, converting your target into 5-hydroxyquinoline-8-sulfonyl chloride.
-
Hydrolysis: The sulfonyl chloride bond is labile. Improper quenching reverts the product to the sulfonic acid.
-
Regio-contamination: Inadequate temperature control can promote sulfonation at the 6-position.
This guide provides a self-validating protocol designed to maximize the 8-isomer yield while preserving the methoxy motif.
Optimized Experimental Protocol
Do not deviate from the temperature ramps defined below. The "heat-and-wait" approach common for unsubstituted quinolines will destroy your methoxy group.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 5-Methoxyquinoline | 1.0 | Substrate | Must be dry (<0.5% water). |
| Chlorosulfonic Acid ( | 6.0 - 8.0 | Reagent/Solvent | Acts as the electrophile source. Excess ensures liquid medium. |
| Thionyl Chloride ( | 1.5 - 2.0 | Scavenger | Converts byproduct sulfonic acid back to chloride. |
| Dichloromethane (DCM) | N/A | Extraction | Use for workup; avoid during reaction (use neat acid). |
Step-by-Step Methodology
Step 1: Controlled Addition (The "Cold Start")
-
Place neat chlorosulfonic acid in a dry flask under inert atmosphere (
or Ar). -
Cool to 0–5°C .
-
Add 5-Methoxyquinoline portion-wise over 30 minutes.
-
Why? This is highly exothermic. Rapid addition causes local overheating, leading to immediate demethylation (black tar formation).
-
Step 2: The Reaction Ramp
-
Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 1 hour.
-
Checkpoint: Analyze an aliquot (quenched in MeOH) via LC-MS. You will likely see the sulfonic acid intermediate.
-
Heat to 60–70°C for 2–4 hours.
-
Warning: Do NOT exceed 80°C. Above this threshold, ether cleavage rates spike significantly [1].
-
-
Optional: If conversion stalls, cool to 40°C, add Thionyl Chloride, and reheat to 60°C for 1 hour. This drives the equilibrium to the chloride form [2].
Step 3: The "Flash Quench" (Critical Yield Step)
-
Cool the reaction mass to <10°C.
-
Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and DCM .
-
Why? Pouring water into the acid generates massive heat, hydrolyzing your product. Pouring acid into ice dissipates heat instantly.
-
-
Separate the organic layer immediately. Wash with cold brine. Dry over
.[1]
Workflow Visualization
The following diagram illustrates the reaction logic and critical decision nodes.
Figure 1: Optimized synthesis workflow emphasizing the optional thionyl chloride step for complete conversion.
Troubleshooting Guide (FAQ)
Issue 1: "My product is water-soluble and I can't extract it."
Diagnosis: You likely isolated the Sulfonic Acid , not the Sulfonyl Chloride. Root Cause:
-
Hydrolysis during quench: The quench was too hot.
-
Incomplete Reaction: The equilibrium favored the acid form. Solution:
-
Immediate Fix: Take the aqueous phase, evaporate to dryness (or lyophilize). Resuspend the solid in dry toluene/DCM, add
(3 equiv) and a drop of DMF. Reflux for 2 hours to regenerate the chloride. -
Prevention: Ensure the quench temperature never exceeds 5°C.
Issue 2: "The product has a phenolic -OH peak in NMR (broad singlet ~10 ppm)."
Diagnosis: Demethylation has occurred. Root Cause: Reaction temperature was too high (>90°C) or reaction time was too long. The combination of strong acid and heat cleaves the methyl ether. Solution:
-
Restart the experiment. Cap the temperature at 65°C .
-
Monitor strictly by TLC/LC-MS. Stop exactly when the starting material is consumed.
Issue 3: "The product is an oil that won't crystallize."
Diagnosis: Presence of regioisomers (6-sulfonyl chloride) or residual solvent. Root Cause: Fast addition of reagents caused local hot-spots, promoting kinetic isomers (ortho-substitution). Solution:
-
Purification: Triturate the oil with cold diethyl ether or hexane. The 8-sulfonyl chloride is typically a solid, while impurities often remain in the supernatant.
-
Recrystallization: Use dry benzene or toluene [3].
Stability & Storage Protocol
Sulfonyl chlorides are inherently unstable in moist air.
| Parameter | Recommendation | Mechanism |
| Temperature | 2–8°C (Refrigerate) | Slows spontaneous hydrolysis. |
| Atmosphere | Argon/Nitrogen | Prevents moisture ingress. |
| Container | Amber Glass | Protects from light-induced degradation (though less critical than moisture). |
| Shelf-Life | < 3 Months | Re-titrate or check mp (126-132°C [4]) before use. |
Decision Tree for Impurity Analysis
Figure 2: Diagnostic logic for identifying and resolving common impurities.
References
-
Musial, R. et al. "Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides." International Journal of Molecular Sciences, 2024. (Describes analogous sensitivity of methoxy-quinolines in strong acid).
-
GuideChem. "8-Quinolinesulfonyl chloride Synthesis and Properties." GuideChem Chemical Encyclopedia. (Standard protocol for converting sulfonic acids to chlorides using thionyl chloride).
-
ChemicalBook. "3-Methyl-8-quinolinesulphonyl chloride synthesis." ChemicalBook Product Directory. (Demonstrates toluene recrystallization for quinoline sulfonyl chlorides).
-
Sigma-Aldrich. "8-Quinolinesulfonyl chloride Product Specification." Sigma-Aldrich Catalog. (Reference for melting point and storage conditions).
Sources
Hydrolysis of 5-Methoxyquinoline-8-sulfonyl chloride during reactions
Topic: Hydrolysis Control & Reaction Optimization
Document ID: TSC-MQSC-008 | Version: 2.1 | Status: Active[1]
Executive Summary: The Hydrolysis Challenge
5-Methoxyquinoline-8-sulfonyl chloride (5-MQSC) is a specialized electrophile used primarily for fluorescent labeling of amines and as a scaffold in medicinal chemistry (e.g., 5-HT6 antagonists).[1]
The Core Problem: Like all sulfonyl chlorides, 5-MQSC is moisture-sensitive.[1] However, the quinoline scaffold introduces a unique vulnerability: the nitrogen atom at position 1 can act as an internal base or chelator, potentially accelerating hydrolysis in aqueous environments through general base catalysis.[1]
Critical Insight: Hydrolysis is not just a storage issue; it is a competitive side reaction that occurs during your synthesis. The rate of hydrolysis (
Mechanistic Insight: The Competitive Pathway
To control the reaction, you must understand the competition. The base you add (e.g., Pyridine, Et
Diagram 1: Competitive Reaction Pathways
This diagram illustrates the bifurcation point where yield is lost. Note the "General Base Catalysis" loop where the base activates water.
Caption: Figure 1.[1] The kinetic competition between aminolysis (green) and hydrolysis (red).[1] The base activates the sulfonyl chloride but also increases the nucleophilicity of trace water.
Pre-Reaction Diagnostics: Is Your Reagent Viable?
Before committing valuable amine substrate, validate the integrity of your 5-MQSC. Sulfonyl chlorides degrade into sulfonic acids, which are unreactive toward amines but can complicate purification.[1]
| Diagnostic Method | Observation (Good) | Observation (Bad/Hydrolyzed) | Technical Note |
| Visual Inspection | Off-white to pale yellow crystalline solid.[1] | Pink, brown, or sticky gum.[1] | Color change indicates oxidation of the quinoline ring or HCl accumulation. |
| TLC (Hex/EtOAc) | High R | Low R | The sulfonic acid is highly polar and will stick to the baseline. |
| Solubility Test | Soluble in dry DCM/CHCl | Insoluble particles or cloudy suspension. | The sulfonic acid byproduct is often insoluble in non-polar organic solvents. |
Self-Validating Protocol: The "Blank" Check If you suspect your reagent is partially hydrolyzed:
-
Dissolve 10 mg of 5-MQSC in 0.5 mL dry DCM.
-
Add 1 drop of water (intentional hydrolysis).
-
Run TLC of the "Dry" vs. "Wet" sample.
-
Result: If your "Dry" sample looks identical to the "Wet" sample, your reagent is already dead.
Optimized Reaction Protocol
Objective: Maximize sulfonamide formation while suppressing hydrolysis.
Reagents & Setup
-
Solvent: Anhydrous Dichloromethane (DCM) or THF. Avoid DMF if possible (hygroscopic).[1]
-
Base: DIPEA (Diisopropylethylamine) is preferred over Pyridine.
-
Why? Pyridine is nucleophilic and forms a sulfonylpyridinium salt, which is highly electrophilic and indiscriminate, reacting faster with water.[1] DIPEA is non-nucleophilic (sterically hindered) and acts only as a proton scavenger, allowing the amine to attack the sulfonyl chloride directly [1, 7].
-
-
Stoichiometry: 1.0 equiv Amine : 1.1–1.2 equiv 5-MQSC : 2.5 equiv Base.
Step-by-Step Procedure
-
Drying: Flame-dry glassware under vacuum; backfill with Argon/Nitrogen.
-
Solvation: Dissolve the Amine and DIPEA in anhydrous DCM. Cool to 0°C.
-
Reasoning: Cooling slows down the hydrolysis rate (
) more significantly than the aminolysis rate ( ), improving selectivity.[1]
-
-
Addition: Dissolve 5-MQSC in a minimum volume of DCM and add it dropwise to the amine solution.
-
Causality: Adding the electrophile to the base/amine ensures that the base is always consumed by the HCl generated, preventing acid-catalyzed side reactions.
-
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC after 1 hour.
-
Checkpoint: If starting material remains but 5-MQSC is gone, do not add more base .[1] Add a small portion (0.2 equiv) of fresh 5-MQSC.
-
-
Quench: Once complete, add a saturated solution of NH
Cl or dilute HCl (if product is acid-stable).
Troubleshooting & Workup Guide
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields.
Caption: Figure 2. Diagnostic logic for identifying the root cause of reaction failure.
Common Issues & Solutions
Q: My product turned into a sulfonic acid during workup. Why? A: Sulfonyl chlorides are relatively stable, but the intermediates can be sensitive.
-
The Trap: If you use a basic aqueous wash (like NaHCO
) and the phase separation is slow, the remaining sulfonyl chloride will hydrolyze. -
The Fix: Use an acidic quench (1M HCl) first. This protonates the base (DIPEA/Pyridine), pulling it into the aqueous layer and deactivating the "General Base Catalysis" mechanism [1]. Separate layers immediately.
Q: The reaction turns bright pink/red. A: This is characteristic of quinoline oxidation or the formation of metal complexes if using metal needles.
-
The Fix: Ensure inert atmosphere (Ar/N
). The color is often an impurity trace and may not affect the bulk yield; verify by NMR.
Q: Can I use water or alcohols as co-solvents? A: Generally, No .[1]
-
Exception: If your amine is highly nucleophilic (e.g., primary aliphatic amine) and you use the Schotten-Baumann conditions (Biphasic: Water/DCM with Na
CO ).[1] -
Risk: For 5-MQSC, the hydrolysis rate in homogenous aqueous organic solvent is high.[1] Only use biphasic systems if the amine is soluble in water [2].
References
-
BenchChem Technical Support. (2025).[2] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from [1]
-
RSC Publishing. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.[3][4] Journal of the Chemical Society B. Retrieved from [1]
-
National Institutes of Health (NIH). (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. PMC. Retrieved from [1]
-
Sigma-Aldrich. (2024). 8-Quinolinesulfonyl chloride Safety Data Sheet & Properties.[5][6] Retrieved from [1]
-
GuideChem. (2024). 8-Quinolinesulfonyl chloride Reactivity Profile. Retrieved from [1]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides. Retrieved from [1]
-
American Chemical Society (ACS). (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis.[7] Journal of Organic Chemistry.[8] Retrieved from [1]
For further assistance, contact the Application Science Team at .[1]
Sources
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 喹啉-8-磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. labproinc.com [labproinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Removing Unreacted 5-Methoxyquinoline-8-sulfonyl Chloride
Topic: Purification Strategies for 5-Methoxyquinoline-8-sulfonyl Chloride (MQS-Cl) Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Context: Frequently used in the synthesis of thrombin inhibitors (e.g., Argatroban).
Executive Summary
This compound (MQS-Cl) is a highly reactive electrophile. While essential for sulfonamide bond formation, residual MQS-Cl poses stability risks (generating HCl upon hydrolysis) and genotoxic concerns. Its removal relies on exploiting the solubility differential between the lipophilic chloride and its hydrophilic hydrolysis product (5-methoxyquinoline-8-sulfonic acid) or by covalent capture using solid-phase scavengers.
Part 1: Decision Matrix & Workflow
Before selecting a protocol, determine your purification path based on reaction scale and product sensitivity.
Caption: Decision matrix for selecting the optimal purification strategy based on scale and chemical stability.
Part 2: Detailed Protocols
Method A: Solid-Phase Scavenging (The "Clean" Method)
Best for: High-throughput synthesis, acid-sensitive products, or avoiding aqueous workups. Mechanism: Polymer-supported amines (e.g., Trisamine) react rapidly with the sulfonyl chloride to form a covalent sulfonamide bond on the bead. The impurity is removed via filtration.[1][2][3][4][5]
Reagents:
-
Resin: PS-Trisamine (Tris(2-aminoethyl)amine polystyrene) or PS-Morpholine.
-
Loading: Typically 3.0–4.0 mmol/g.
Step-by-Step Protocol:
-
Calculate Equivalents: Determine the theoretical excess of MQS-Cl. Use 3 equivalents of scavenger resin relative to the excess chloride.[1][2][3][6]
-
Solvent Check: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor).
-
Incubation: Add the resin directly to the reaction mixture. Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.
-
Validation: Spot TLC. The MQS-Cl spot (usually high Rf) should disappear.
-
Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.
-
Wash: Wash the resin cake with DCM (2x volume) to recover any non-specifically bound product.
-
Result: The filtrate contains the product; the MQS-Cl is trapped on the resin.
Method B: Biphasic Hydrolysis (The "Scale-Up" Method)
Best for: Large batches (>10g) where resins are cost-prohibitive. Mechanism: MQS-Cl hydrolyzes to 5-methoxyquinoline-8-sulfonic acid. In basic media (pH > 8), this forms a highly water-soluble sulfonate salt, while the sulfonamide product remains organic.
Critical Chemistry:
-
MQS-Cl: Lipophilic (Organic Layer).
-
Byproduct (Sulfonate): Hydrophilic/Ionic (Aqueous Layer).
-
Quinoline Nitrogen: The quinoline ring in the byproduct is weakly basic (pKa ~4.9). At pH 8, it is neutral, but the sulfonic acid group is anionic, ensuring water solubility.
Step-by-Step Protocol:
-
Quench: Cool reaction to 0°C. Add a nucleophilic "activator" (e.g., 10% aqueous pyridine or DMAP catalytic) if hydrolysis is sluggish, followed by water.
-
Basify: Add Saturated Aqueous NaHCO₃. Adjust pH to 8.0–9.0 .
-
Warning: Do not use strong caustic (NaOH) if your product contains esters (common in Argatroban intermediates), as this causes saponification.
-
-
Agitate: Stir vigorously for 30–60 minutes. MQS-Cl hydrolysis is slower than simple alkyl sulfonyl chlorides due to the steric bulk of the quinoline ring.
-
Separation: Transfer to a separatory funnel.
-
Wash: Wash the organic layer with Brine to remove residual sulfonates.
Part 3: Troubleshooting & FAQs
Q1: I performed the basic wash, but I still see the MQS-Cl peak in LC-MS. Why?
Diagnosis: Incomplete hydrolysis.[3] The quinoline ring is bulky, and the sulfonyl group is sterically hindered. Solution:
-
Increase Time/Temp: Stir the biphasic mixture at 35–40°C for 1 hour.
-
Nucleophilic Assist: Add a "sacrificial" amine.[1] Add 0.5 eq of N,N-dimethyl-1,3-propanediamine (DMPA). This reacts instantly with MQS-Cl to form a highly polar sulfonamide that is easily washed out with an acidic wash (1M HCl), provided your product is not acid-sensitive.
Q2: My product is an amine. Won't it wash out with the sulfonic acid?
Diagnosis: If your product has a basic center (like the piperidine in Argatroban), it might protonate at neutral/acidic pH. Solution:
-
Maintain pH > 9 during extraction. At this pH, the sulfonic acid byproduct is anionic (water soluble), and your amine product is neutral (organic soluble).
-
Alternative: Use Method A (Resins) to avoid pH manipulation entirely.
Q3: The MQS-Cl is co-eluting with my product on silica gel.
Diagnosis: MQS-Cl is unstable on silica and can streak, contaminating fractions. Solution:
-
Derivatize Pre-Column: Treat the crude mixture with excess morpholine (liquid) for 15 minutes. This converts MQS-Cl to the morpholino-sulfonamide, which has a distinct Rf and is stable on silica, allowing for easy separation.
Part 4: Data & Specifications
Table 1: Physicochemical Properties Relevant to Purification
| Component | Chemical State | Approx.[1][2][3][4][6][7][8][10][11][12] pKa | Solubility (pH 8 Aq.) | Solubility (DCM) |
| MQS-Cl (Reagent) | Neutral Electrophile | N/A | Insoluble (Hydrolyzes) | High |
| MQS-OH (Byproduct) | Zwitterion/Anion | ~ -2 (Sulfonic) / 4.9 (N) | High (as Sulfonate) | Low |
| Sulfonamide (Product) | Neutral/Basic | ~10 (NH) | Low | High |
Part 5: Visualizing the Scavenging Pathway
Caption: Mechanism of solid-phase extraction. The impurity is covalently bound to the polymer matrix and removed via physical filtration.
References
-
BenchChem Technical Support. (2025).[1][2][6] Sulfonyl Chloride Work-up and Scavenger Resin Protocols.[2][3][7][8] BenchChem.[1][2][3][6] Link
-
Mitsubishi Chemical Corporation. (1981). Process for the preparation of Argatroban.[1][3][5] U.S. Patent 4,258,192. Link
-
Tianjin Institute of Pharmaceutical Research. (2012). Method for refining Argatroban.[3] CN Patent 102603639A. Link
-
Biotage. (2024).[8] ISOLUTE® Si-Trisamine: Scavenging Sulfonyl Chlorides. Biotage Application Notes. Link
-
Gnedin, B. G., et al. (1988).[11] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR, 24(4).[11] Link[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Argatroban synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. suprasciences.com [suprasciences.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. 8-Hydroxyquinoline-5-sulfonyl Chloride|CAS 64641-92-5 [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 12. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to the Storage and Handling of 5-Methoxyquinoline-8-sulfonyl chloride
Welcome to the technical support center for 5-Methoxyquinoline-8-sulfonyl chloride. This guide is designed for our valued partners in research, science, and drug development. As a key building block in the synthesis of novel sulfonamides and other derivatives, the integrity of this reagent is paramount to the success of your experiments.[1][2] Its inherent reactivity, while synthetically valuable, also makes it susceptible to degradation if not stored and handled with the precision your work demands.
This document moves beyond simple instructions, offering a deeper, mechanistic understanding of why specific protocols are necessary. We will explore the causality behind its degradation, provide validated troubleshooting workflows, and equip you with the knowledge to ensure the quality and reliability of your starting material.
Section 1: Core Concepts - Understanding the Instability of this compound
The primary vulnerability of any sulfonyl chloride, including this compound, is its extreme sensitivity to moisture.[3] The central challenge is preventing its hydrolysis, a chemical reaction that irreversibly converts the reactive sulfonyl chloride into a non-reactive sulfonic acid.
FAQ: What exactly is hydrolysis and why is it a problem?
Hydrolysis is the reaction of the sulfonyl chloride group (-SO₂Cl) with water (H₂O). This reaction cleaves the sulfur-chlorine bond, replacing the chlorine with a hydroxyl (-OH) group to form the corresponding sulfonic acid (5-Methoxyquinoline-8-sulfonic acid) and releasing hydrochloric acid (HCl) as a byproduct.[4][5][6]
The resulting sulfonic acid is generally unreactive in the nucleophilic substitution reactions intended for the sulfonyl chloride, such as sulfonamide formation.[7] Therefore, a reagent that has undergone hydrolysis will lead to significantly lower yields or complete failure of your synthesis.
Caption: Primary degradation pathway of this compound.
Section 2: Proactive Prevention - Storage and Handling Protocols
Proper storage and handling are not just recommendations; they are the first and most critical steps of your experimental setup.
FAQ: What are the ideal long-term and short-term storage conditions?
To maximize the shelf-life and maintain the reactivity of your reagent, adhere to the following conditions. The fundamental principle is the strict exclusion of atmospheric moisture.
| Parameter | Recommendation | Rationale (The "Why") |
| Temperature | Long-Term: Freezer (-15 to -20°C).[8] Short-Term: Cool, dry place.[9] | Low temperatures slow down the rate of any potential degradation reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[3] | An inert atmosphere displaces moist air from the container's headspace, directly preventing hydrolysis. |
| Container | Tightly sealed, original amber glass bottle.[3][4][10] | Prevents moisture ingress and protects from light. Do not use aluminum or galvanized containers.[10] |
| Location | A dedicated cabinet for corrosive and water-sensitive chemicals. | Prevents accidental cross-contamination and ensures proper safety protocols are followed. |
FAQ: What are the critical "do's and don'ts" when handling the reagent for an experiment?
Your handling technique directly impacts the reagent's integrity from the moment the bottle is opened.
Do:
-
Work in a Fume Hood: Always handle in a well-ventilated fume hood to avoid inhalation of corrosive dust or fumes.[9]
-
Wear Appropriate PPE: Chemical-resistant nitrile gloves, safety goggles, and a lab coat are mandatory.[9]
-
Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dried, preferably by oven-drying, before use.
-
Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture on the cold solid.
-
Minimize Open Time: Weigh the required amount quickly and reseal the bottle tightly. If possible, flush the headspace with inert gas before re-sealing.
Don't:
-
Never Handle in Open Air: Avoid weighing or handling on an open bench where humidity is uncontrolled.
-
Avoid Incompatible Materials: Keep away from water, alcohols, strong bases, and amines (unless it is your intended reactant).[6][9]
-
Do Not Leave the Container Open: Even brief exposure to the atmosphere can introduce enough moisture to degrade the surface layer of the solid.
Section 3: Troubleshooting Guide - "Has My Reagent Degraded?"
Despite best practices, you may encounter a situation where you suspect reagent degradation is the cause of poor experimental results. This workflow provides a logical, evidence-based approach to diagnosis.
Caption: Logical workflow for troubleshooting suspected reagent degradation.
Experimental Protocols for Purity Verification
The following are generalized protocols. You must adapt them to your specific equipment and standards.
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is excellent for separating the less polar sulfonyl chloride from its more polar sulfonic acid degradation product.
-
Sample Preparation:
-
Carefully prepare a stock solution of ~1 mg/mL of this compound in a dry, aprotic solvent like Acetonitrile.
-
Perform a serial dilution to a working concentration suitable for your detector (e.g., 5-25 µg/mL).
-
-
Chromatographic Conditions (Typical Starting Point):
-
Column: C18, 5 µm, 4.6 x 250 mm.[11]
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% Formic or Trifluoroacetic acid). A good starting point is 70:30 Acetonitrile:Water.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a relevant wavelength (e.g., 340 nm).[11]
-
Injection Volume: 10 µL.
-
-
Data Interpretation (Self-Validation):
-
High Purity: A single, sharp major peak will be observed at a specific retention time.
-
Degradation: The presence of a second, more polar peak that elutes earlier than the main product peak is a strong indicator of the sulfonic acid. The relative area of this early peak corresponds to the level of degradation.
-
Protocol 2: Purity Assessment by Proton NMR (¹H NMR)
NMR provides a rapid assessment of the bulk material's integrity.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in a dry deuterated solvent, such as CDCl₃ or DMSO-d₆. It is critical that the NMR solvent itself is anhydrous.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Interpretation:
-
High Purity: The spectrum should be clean and match the reference spectrum for this compound, with sharp aromatic signals and the methoxy singlet.
-
Degradation: The presence of the sulfonic acid will result in a second set of aromatic signals, often slightly shifted from the parent compound. You may also observe a broad peak corresponding to the acidic proton (-SO₃H ), especially in DMSO-d₆. The integration of these impurity peaks relative to the main compound provides a quantitative measure of degradation.
-
Section 4: Safe Disposal of Degraded Reagent
FAQ: How should I safely neutralize and dispose of old or confirmed degraded this compound?
Degraded or expired sulfonyl chloride should be treated as hazardous waste. To safely quench its reactivity before disposal:
-
Work in a fume hood and wear full PPE.
-
Prepare a beaker containing a cold, stirred solution of a weak base, such as 10% sodium bicarbonate in water.
-
Slowly and portion-wise, add the sulfonyl chloride to the basic solution. Be prepared for gas evolution (CO₂ and HCl).[4]
-
Allow the mixture to stir until the reaction has ceased.
-
Neutralize the resulting solution and dispose of it in accordance with your institution's hazardous waste guidelines.
References
- Organic Syntheses Procedure. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl).
- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
- Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?
- ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and...
- Benchchem. (n.d.). 8-Hydroxyquinoline-5-sulfonyl Chloride|CAS 64641-92-5.
- Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). Texas Red Sulfonyl Chloride.
- MDPI. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Journal of Pharmaceutical and Biomedical Analysis. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. 8-Hydroxyquinoline-5-sulfonyl Chloride|CAS 64641-92-5 [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. ijsred.com [ijsred.com]
Technical Support Center: Column Chromatography Purification of 5-Methoxyquinoline Derivatives
Welcome to the technical support center for the purification of 5-methoxyquinoline derivatives via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this class of compounds. 5-Methoxyquinolines are a vital scaffold in medicinal chemistry, often serving as intermediates in the synthesis of bioactive molecules.[1][2][3][4][5] Their unique electronic and structural properties, particularly the basic nitrogen atom within the quinoline ring, present specific challenges during purification on standard silica gel.[6][7]
This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your separation, improve yield, and ensure the integrity of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the column chromatography of 5-methoxyquinoline derivatives. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.
Issue 1: Significant Peak Tailing or Streaking
Q: My 5-methoxyquinoline derivative is streaking down the column, resulting in broad, tailing fractions and poor separation. What is causing this and how can I fix it?
A: This is the most common issue when purifying nitrogen-containing heterocycles like quinolines on standard silica gel.
-
Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom on the quinoline ring undergoes a strong acid-base interaction with these silanol groups. This interaction leads to a non-ideal equilibrium during elution, where the compound "sticks" to the stationary phase and then slowly bleeds down the column, causing significant tailing.[7][8][9]
-
Strategic Solutions:
-
Mobile Phase Modification (Base Additive): The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile organic base to your mobile phase.[7][8][10]
-
Recommended Modifier: Triethylamine (TEA) is the most common choice.
-
Concentration: Start with 0.5-1% (v/v) TEA in your eluent. In some cases, up to 2% may be necessary.[8]
-
Mechanism: The TEA, being a stronger base, will preferentially interact with the acidic silanol sites, effectively "masking" them from your quinoline derivative. This allows for a more normal partitioning behavior based on polarity, resulting in sharper peaks.
-
-
Stationary Phase Deactivation: For particularly sensitive compounds, you can deactivate the entire silica gel column before loading your sample.
-
Protocol: Prepare a solvent mixture identical to your initial, least polar eluent, but with 1-2% triethylamine. Flush the packed column with 2-3 column volumes of this deactivating solvent. Afterwards, flush with 2-3 column volumes of your initial eluent (without TEA) to remove excess base before loading your sample.[8]
-
-
Alternative Stationary Phases: If base additives are incompatible with your compound or downstream applications, consider using a different stationary phase.[7][8]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds.[7] Basic alumina will have the least interaction with the quinoline nitrogen, while neutral alumina is also a viable option.
-
Bonded Silica Phases: For more complex separations, consider phases like diol or amine-functionalized silica.[8]
-
-
Issue 2: Poor Resolution or Co-elution of Compound and Impurities
Q: I'm struggling to separate my target 5-methoxyquinoline from a closely related impurity. How can I improve the resolution?
A: Achieving baseline separation requires careful optimization of the mobile phase selectivity.
-
Root Cause Analysis: Poor resolution means the selectivity factor (α) between your compound and the impurity is too low. This is often due to an improperly chosen solvent system that does not sufficiently differentiate between the components based on their subtle differences in polarity or structure.
-
Strategic Solutions:
-
Systematic TLC Analysis: Thin-Layer Chromatography (TLC) is your most powerful tool for method development.[9][10][11][12] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35, and there is maximum separation between it and all impurities.[8][13]
-
Solvent System Trials: Test different solvent combinations. A common starting point for quinoline derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[9] If your compound is more polar, try a system like dichloromethane/methanol.[9]
-
Varying Polarity: If spots are too high on the TLC plate (high Rf), decrease the mobile phase polarity (e.g., increase the hexane percentage).[9] If spots remain at the baseline (low Rf), increase the polarity (e.g., increase the ethyl acetate percentage).[9]
-
-
Utilize Different Solvent Selectivities: If adjusting the ratio of a two-solvent system (e.g., hexanes/ethyl acetate) doesn't provide separation, you need to introduce a solvent with different chemical properties. For example, if hexanes/ethyl acetate fails, try a system with dichloromethane, toluene, or a small amount of methanol. These solvents offer different interactions (e.g., dipole-dipole, π-π stacking) that can exploit the unique electronic nature of the quinoline ring system.
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: Using a single, constant solvent composition. This is ideal for simple separations where the Rf values of the components are well-spaced.
-
Gradient Elution: Gradually increasing the polarity of the mobile phase during the chromatography run.[7] This is highly effective for separating mixtures with components of widely differing polarities. It helps to elute more polar impurities faster and with better peak shape after your target compound has been collected.[14]
-
-
Issue 3: Compound Appears to Decompose on the Column
Q: My yield is very low, and I suspect my 5-methoxyquinoline derivative is degrading on the silica gel. What can I do?
A: Compound instability on silica is a serious issue, often linked to the acidity of the stationary phase or prolonged exposure.
-
Root Cause Analysis: The acidic silanol groups on silica gel can catalyze the degradation of sensitive functional groups.[8][14] Furthermore, the large surface area of the silica can facilitate oxidation if non-degassed solvents are used.[15]
-
Strategic Solutions:
-
Deactivate the Silica Gel: As described in Issue 1, pre-treating the column with a TEA-containing solvent is highly effective at neutralizing acidic sites.[8] This is the first and most crucial step to try.
-
Minimize Residence Time: The longer your compound stays on the column, the greater the opportunity for degradation.
-
Use Flash Chromatography: Apply pressure (air or nitrogen) to accelerate the flow rate. A typical flow rate for flash chromatography is about 5 cm of solvent decrease per minute.[16] This significantly reduces the run time compared to traditional gravity chromatography.
-
Optimize Rf: Aim for an Rf in the 0.25-0.35 range.[13] A very low Rf means a long elution time.
-
-
Use an Alternative, Inert Stationary Phase: If degradation persists, move away from silica gel.
-
Protect from Oxygen and Light:
-
Use Degassed Solvents: To prevent oxidation, sparge your solvents with nitrogen or argon before use.[15]
-
Inert Atmosphere: Run the column under a positive pressure of an inert gas (nitrogen or argon).
-
Protect from Light: If your compound is light-sensitive, wrap the glass column and collection flasks in aluminum foil.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for my 5-methoxyquinoline derivative?
A good starting point for a typical 5-methoxyquinoline derivative is a mixture of hexanes and ethyl acetate . Begin with a ratio of 8:2 (Hexanes:EtOAc) and run a TLC.[9] Based on the Rf value, you can adjust the polarity. For more polar derivatives, a system of dichloromethane (DCM) and methanol (MeOH) , starting at 98:2, is a common choice.[9][17] Crucially, always add 0.5-1% triethylamine (TEA) to your chosen solvent system to prevent peak tailing. [10]
Q2: How much crude material can I load onto my column?
For a standard flash chromatography separation, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel) .[7] For example, on a 40 g silica column, you can typically load between 400 mg and 2 g of crude material. Overloading the column is a common cause of poor separation.[7][18]
Q3: Should I use the "dry loading" or "wet loading" method?
The choice depends on the solubility of your crude material.
-
Wet Loading: Involves dissolving your sample in a minimum amount of the mobile phase and carefully pipetting it onto the top of the column.[19] This is acceptable if your compound is very soluble in the starting eluent. Warning: Using too much solvent or a solvent that is more polar than the mobile phase will severely compromise the separation.[19]
-
Dry Loading (Recommended): This is the most robust method. Dissolve your crude material in a suitable volatile solvent (like DCM or acetone), add a small amount of silica gel (typically 1-2 times the mass of your crude product), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.[15][19] Carefully add this powder to the top of the packed column. This technique ensures that the sample is introduced to the column in a very narrow band, leading to optimal separation.
Q4: My compound is not UV-active. How can I monitor the fractions?
If your 5-methoxyquinoline derivative lacks a strong UV chromophore, you will need an alternative visualization method for TLC analysis of your collected fractions.
-
Iodine Chamber: Place your dried TLC plate into a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[12] This method is generally non-destructive.
-
Potassium Permanganate (KMnO₄) Stain: This is a versatile stain that reacts with many functional groups that can be oxidized. Prepare a solution of KMnO₄ in water. Dip the TLC plate in the stain and gently heat with a heat gun. Your compound will appear as a yellow-brown spot against a purple background.[12] This is a destructive method.
Q5: How do I translate my TLC results to a column chromatography gradient?
Modern flash chromatography systems have software that can automatically calculate an optimized gradient based on the Rf values from two different solvent compositions.[13] For manual gradients, a general rule of thumb is to start the column with a solvent system that gives your target compound an Rf of ~0.15-0.20. After eluting the less polar impurities, you can gradually increase the polarity to elute your target compound, and then increase it further to flush out highly polar impurities.
Visualized Workflows and Protocols
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor peak resolution.
Standard Protocol: Flash Column Chromatography of a 5-Methoxyquinoline Derivative
This protocol assumes a crude sample mass of approximately 500 mg.
1. TLC Method Development: a. Prepare several eluent systems. Start with Hexanes:Ethyl Acetate (EtOAc) and Dichloromethane (DCM):Methanol (MeOH). Remember to prepare versions with and without 1% Triethylamine (TEA). b. Run TLC plates of your crude mixture in these systems. c. Identify the system that gives your target compound an Rf of ~0.3 and the best separation from impurities. This will be your "Elution Solvent". d. The solvent system used for packing and starting the column should be slightly less polar than the Elution Solvent.
2. Column Preparation: a. Select a glass column appropriate for ~25-30 g of silica gel (for a 500 mg sample). b. Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand. c. Prepare a slurry of 25 g of silica gel in your starting, non-polar solvent.[15] d. Pour the slurry into the column. Use a funnel to avoid coating the sides. e. Gently tap the column to pack the silica evenly and drain the excess solvent until it is just level with the top of the silica bed. Add another thin layer of sand on top.[10]
3. Sample Loading (Dry Method): a. Dissolve the 500 mg of crude product in ~5 mL of DCM or other volatile solvent. b. Add ~1 g of silica gel to this solution. c. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully layer this powder onto the sand at the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add your starting eluent to the column. b. Apply gentle pressure to the top of the column using a regulated air or nitrogen line. c. Begin collecting fractions (e.g., 10-15 mL per test tube) as soon as the first drop of solvent elutes.[16] d. If using a gradient, start with the least polar solvent and gradually increase the percentage of the more polar solvent after the non-polar impurities have eluted.
5. Fraction Analysis: a. Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate.[10][15] b. Visualize the spots (UV lamp, iodine, or stain) to identify the fractions containing your pure product. c. Combine the pure fractions into a pre-weighed round-bottom flask.
6. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the flask under high vacuum to remove any residual solvent. c. Obtain the mass of the purified product and calculate the yield. Characterize by NMR, MS, etc. to confirm purity and identity.
Data Summary Table
The following table provides examples of starting solvent systems for TLC analysis of quinoline derivatives. The addition of a basic modifier is often crucial.
| Compound Type | Non-Polar Solvent | Polar Solvent | Modifier (Optional but Recommended) | Expected Rf Range |
| Less Polar 5-Methoxyquinolines | Hexanes / Pet. Ether | Ethyl Acetate | 0.5-1% Triethylamine | 0.2 - 0.5 |
| Moderately Polar 5-Methoxyquinolines | Dichloromethane | Ethyl Acetate | 0.5-1% Triethylamine | 0.2 - 0.5 |
| More Polar 5-Methoxyquinolines | Dichloromethane | Methanol | 0.5-1% Triethylamine | 0.2 - 0.5 |
| Very Polar/H-Bonding Derivatives | Dichloromethane | Methanol | 1-2% Ammonia (in MeOH) | 0.2 - 0.5 |
Note: This table serves as a general guideline. Optimal ratios must be determined empirically via TLC for each specific derivative.[9][12]
References
-
Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Having Bromoheptyl and Bromodecyl Substituents in the n-Octanol. (2021). Molekul. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2021). Research Journal of Pharmacy and Technology. [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2014). ResearchGate. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
19.4 Selection of Mobile and Stationary Phase|CHROMATOGRAPHY| UNIT:19|CHEMISTRY|GRADE:12|FBISE|NBF. (2024). YouTube. [Link]
-
University of Colorado Boulder. Column Chromatography Procedures. [Link]
-
Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. (2017). PMC. [Link]
-
National Center for Biotechnology Information. 5-Methoxyquinoline. [Link]
-
Royal Society of Chemistry. Supporting Information For. [Link]
-
SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. (2019). IAJPS. [Link]
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments. University Website. [Link]
-
General methods for flash chromatography using disposable columns. (2008). ResearchGate. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2023). LCGC International. [Link]
-
HALO Columns. LC Chromatography Troubleshooting. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2018). Organic Syntheses. [Link]
-
Magritek. Column Chromatography. [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Drug Delivery and Therapeutics. [Link]
-
Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. [Link]
-
ManTech Publications. Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]
-
OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. (2023). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (2015). ResearchGate. [Link]
-
Frontiers. Isolation, Synthesis and C-H Functionalization of Nitrogen-Containing Heterocycles. [Link]
-
Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. (2015). ResearchGate. [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2023). MDPI. [Link]
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- 5. frontiersin.org [frontiersin.org]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Methoxyquinoline and 8-Hydroxyquinoline Sulfonamides: A Guide for Researchers
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, quinoline sulfonamides have garnered significant attention for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides an in-depth, objective comparison of the biological activities of two closely related classes of quinoline sulfonamides: 5-methoxyquinoline sulfonamides and 8-hydroxyquinoline sulfonamides. Drawing upon robust experimental data, we will explore the critical role of the substituent at the 8-position and its profound impact on the therapeutic potential of these molecules.
Introduction: The Quinoline Sulfonamide Scaffold
The quinoline ring system, fused with a sulfonamide moiety, creates a pharmacophore with diverse biological properties. Sulfonamides are well-established as "sulfa drugs" with broad-spectrum antibacterial activity, primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[1] The quinoline component, on the other hand, is a privileged structure found in numerous natural and synthetic compounds with activities ranging from anticancer to antimalarial.[2][3][4] The combination of these two moieties in quinoline sulfonamides has led to the discovery of compounds with enhanced and often novel biological activities. This guide focuses on a key structural determinant of this activity: the nature of the substituent at the C5 or C8 position of the quinoline ring, specifically comparing a methoxy group at the 5-position with a hydroxyl group at the 8-position.
Comparative Biological Activity: The Decisive Role of the 8-Hydroxy Group
Recent research has unequivocally demonstrated that the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring is a key structural fragment necessary for significant biological activity in this class of sulfonamides.[5][6][7] In stark contrast, derivatives where this hydroxyl group is replaced by a methoxy group (8-methoxyquinoline-5-sulfonamides) exhibit a dramatic loss of activity.[5][6]
Anticancer Activity
A compelling study by Zięba et al. (2024) systematically compared a series of acetylene derivatives of 8-hydroxyquinoline-5-sulfonamides and 8-methoxyquinoline-5-sulfonamides for their in vitro anticancer activity against several human cancer cell lines. The results, summarized in Table 1, clearly illustrate the critical importance of the 8-hydroxy group.
Table 1: In Vitro Antiproliferative Activity (IC₅₀ [µM]) of 8-Hydroxyquinoline-5-sulfonamides vs. 8-Methoxyquinoline-5-sulfonamides [5][8]
| Compound | R¹ | R² | C-32 (Amelanotic Melanoma) | MDA-MB-231 (Breast Adenocarcinoma) | A549 (Lung Adenocarcinoma) | HFF-1 (Normal Fibroblasts) |
| 8-Hydroxyquinoline-5-sulfonamides | ||||||
| 3a | H | prop-2-yn-1-yl | 31.4 ± 1.2 | 29.8 ± 1.1 | 35.6 ± 1.3 | >100 |
| 3c | CH₃ | prop-2-yn-1-yl | 10.2 ± 0.4 | 9.8 ± 0.3 | 12.5 ± 0.5 | >100 |
| 8-Methoxyquinoline-5-sulfonamides | ||||||
| 6a | H | prop-2-yn-1-yl | >100 | >100 | >100 | >100 |
| 6c | CH₃ | prop-2-yn-1-yl | >100 | >100 | >100 | >100 |
| Cisplatin (Reference) | - | - | 12.5 ± 0.5 | 15.2 ± 0.6 | 18.9 ± 0.7 | 25.4 ± 1.0 |
| Doxorubicin (Reference) | - | - | 1.2 ± 0.05 | 0.9 ± 0.04 | 1.5 ± 0.06 | 2.1 ± 0.08 |
Data extracted from Zięba et al., Molecules, 2024.
As the data indicates, the acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide, particularly compound 3c , demonstrated potent anticancer activity, with IC₅₀ values comparable to the standard chemotherapeutic agent cisplatin.[5] Conversely, their 8-methoxy counterparts (6a and 6c ) were completely inactive against all tested cancer cell lines.[5] Furthermore, the active 8-hydroxyquinoline derivatives showed high selectivity, with no significant toxicity observed in the normal human dermal fibroblast (HFF-1) cell line at concentrations up to 100 µM.[5][6][7]
The proposed mechanism for the anticancer activity of 8-hydroxyquinoline derivatives involves their ability to chelate essential metal ions, thereby disrupting metal-dependent biological processes in cancer cells. The 8-hydroxy group, along with the quinoline nitrogen, forms a bidentate chelation site. Methylation of this hydroxyl group to a methoxy ether abrogates this chelating ability, leading to a loss of biological activity.
Antibacterial Activity
The same trend of the 8-hydroxy group being essential for activity is observed in the antibacterial properties of these compounds. The study by Zięba et al. also evaluated the antibacterial activity of these derivatives against reference and multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis.
Table 2: In Vitro Antibacterial Activity (MIC [µg/mL]) of 8-Hydroxyquinoline-5-sulfonamides vs. 8-Methoxyquinoline-5-sulfonamides [5]
| Compound | S. aureus ATCC 29213 | MRSA | E. faecalis ATCC 29212 | VRE |
| 8-Hydroxyquinoline-5-sulfonamides | ||||
| 3a | 16 | 32 | 64 | 128 |
| 3c | 8 | 16 | 32 | 64 |
| 8-Methoxyquinoline-5-sulfonamides | ||||
| 6a | >256 | >256 | >256 | >256 |
| 6c | >256 | >256 | >256 | >256 |
| Oxacillin (Reference) | 0.5 | >256 | - | - |
| Ciprofloxacin (Reference) | 0.25 | 1 | 0.5 | 2 |
Data extracted from Zięba et al., Molecules, 2024.
The acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide, especially compound 3c , exhibited significant activity against both the reference and resistant bacterial strains.[5] In contrast, the 8-methoxyquinoline-5-sulfonamide derivatives were devoid of any antibacterial activity.[5] This again highlights the indispensable role of the free hydroxyl group at the 8-position for the antimicrobial action of these sulfonamides. The antibacterial mechanism of 8-hydroxyquinolines is also attributed to their ability to chelate metal ions, which are essential for the function of many bacterial enzymes.
Enzyme Inhibition: A Broader Perspective on Quinoline Sulfonamides
Beyond direct cytotoxicity and antimicrobial effects, quinoline sulfonamides are also being investigated as inhibitors of various enzymes implicated in disease.
Carbonic Anhydrase Inhibition
Several studies have explored quinoline-based sulfonamides as inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in physiological and pathological processes, including tumorigenicity.[9][10] Research has shown that both cytosolic (hCA I and II) and tumor-associated (hCA IX and XII) isoforms can be inhibited by quinoline sulfonamides.[9][10] While direct comparative data between 5-methoxy and 8-hydroxy derivatives in this context is limited, the primary sulfonamide group is crucial for zinc binding and inhibitory activity.[9]
Lactate Dehydrogenase A (LDHA) Inhibition
Quinoline 3-sulfonamides have been identified as potent and selective inhibitors of lactate dehydrogenase A (LDHA), an enzyme that plays a key role in the metabolic shift of cancer cells towards aerobic glycolysis (the Warburg effect).[11] Inhibition of LDHA can reverse this phenotype and represents a promising anticancer strategy.
Pyruvate Kinase M2 (PKM2) Inhibition
More recently, quinoline-8-sulfonamides have been designed and evaluated as inhibitors of the M2 isoform of pyruvate kinase (PKM2), another critical enzyme in cancer metabolism.[3][12] These findings suggest that the quinoline-8-sulfonamide scaffold is a promising starting point for developing novel modulators of tumor metabolism.
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, it is crucial to adhere to standardized experimental protocols. Below are representative methodologies for assessing the biological activities discussed.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., C-32, MDA-MB-231, A549) and normal cells (HFF-1) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the test compounds (e.g., 8-hydroxyquinoline and 8-methoxyquinoline sulfonamides) to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Workflow for In Vitro Antiproliferative Activity Assay:
Caption: Workflow of the MTT assay for determining antiproliferative activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
For researchers and drug development professionals, this provides a clear directive: future efforts in designing novel quinoline sulfonamide-based therapeutics should focus on retaining the 8-hydroxyquinoline scaffold. Further modifications can be explored at other positions of the quinoline ring and on the sulfonamide moiety to optimize potency, selectivity, and pharmacokinetic properties. The exploration of these compounds as inhibitors of specific enzymes involved in cancer metabolism also presents a promising avenue for future research. The synthesis of new derivatives and their evaluation in a broader range of biological assays will undoubtedly continue to uncover the full therapeutic potential of this versatile chemical scaffold.
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Billiard, F., et al. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. Cancer & Metabolism, 1(1), 19. [Link]
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Jacobsen, J. R., et al. (2010). From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases. Journal of the American Chemical Society, 132(22), 7734–7742. [Link]
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Abdel-Ghani, T. M., et al. (2014). Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. Journal of Pure and Applied Microbiology, 8(5), 4069-4078. [Link]
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Zięba, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase. Semantic Scholar. [Link]
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Zięba, A., et al. (2024). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. Molecules, 29(13), 3097. [Link]
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de Oliveira, C. S., et al. (2021). Antifungal activity and toxicological parameters of 8-hydroxyquinoline-5-sulfonamides using alternative animal models. ResearchGate. [Link]
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Cytotoxicity comparison of different quinoline-based sulfonamides
[1]
Executive Summary
Quinoline-sulfonamides represent a privileged scaffold in medicinal chemistry, merging the DNA-intercalating and kinase-modulating properties of the quinoline ring with the carbonic anhydrase (CA) inhibitory potential of the sulfonamide moiety. This synergistic combination targets the hypoxic tumor microenvironment, specifically inhibiting transmembrane CA IX and XII isoforms, while simultaneously disrupting cell cycle progression.
This guide provides a technical comparison of three distinct structural classes of quinoline-sulfonamides, evaluating their cytotoxicity (IC50) against key cancer cell lines (MCF-7, A549) and delineating their mechanisms of action.
Part 1: Structural Classes & Pharmacophore Analysis
To objectively compare performance, we categorize these derivatives based on the substitution pattern of the sulfonamide group relative to the quinoline nitrogen.
Class A: 8-Hydroxyquinoline-5-Sulfonamides[2]
-
Core Structure: Sulfonamide at C-5; Hydroxyl at C-8.[1]
-
Mechanism: Metal chelation (due to 8-OH/N interaction) and generation of Reactive Oxygen Species (ROS).
-
Key Feature: The free phenolic group at C-8 is critical for biological activity.[2][1][3]
Class B: 4-Anilinoquinoline-Sulfonamides[5]
-
Core Structure: Sulfonamide moiety attached via an aniline linker at the C-4 position.
-
Mechanism: Potent Carbonic Anhydrase (CA) IX inhibition.[4][5][6] The sulfonamide acts as a Zinc-Binding Group (ZBG) in the enzyme active site.
-
Key Feature: High selectivity for hypoxic tumors over normal tissue.
Class C: 8-Quinolinesulfonamides (PKM2 Modulators)
-
Core Structure: Sulfonamide directly attached at C-8.
-
Mechanism: Modulation of Pyruvate Kinase M2 (PKM2) isoform, disrupting the Warburg effect (aerobic glycolysis).
Part 2: Comparative Cytotoxicity Data[1]
The following data aggregates IC50 values (concentration required to inhibit 50% of cell growth) from recent high-impact studies. Lower IC50 indicates higher potency.[7]
Table 1: IC50 Performance Comparison (µM)
| Compound Class | Representative Derivative | Target Mechanism | MCF-7 (Breast) | A549 (Lung) | Normal Cells (HFF-1/HUVEC) | Selectivity Index |
| Class A | Cmpd 3c (Acetylene-8-OH-Q) | ROS / Cell Cycle Arrest | 4.2 ± 0.5 | 5.1 ± 0.8 | >100 | High (>20) |
| Class B | Cmpd 13b (4-Anilino-Q) | CA IX Inhibition | 12.5 ± 1.2 | 18.6 ± 2.1 | >50 | Moderate |
| Class C | Cmpd 9a (8-Sulfonamide) | PKM2 Modulation | ~200 | ~223 | N/D | Low |
| Control | Cisplatin | DNA Crosslinking | 3.8 ± 0.4 | 4.5 ± 0.6 | 15.2 | Low |
> Note: Class C compounds (PKM2 modulators) generally show lower potency (higher IC50s in the micromolar/millimolar range) compared to Class A and B, suggesting they are better suited as metabolic adjuvants rather than monotherapies.
Part 3: Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism where Quinoline-Sulfonamides induce apoptosis through Carbonic Anhydrase IX inhibition (acidification) and ROS generation .
Figure 1: Dual-mechanism of action. The sulfonamide moiety targets CA IX to disrupt pH homeostasis, while the quinoline core chelates metals to induce oxidative stress.
Part 4: Experimental Protocol (MTT Assay)
To replicate the cytotoxicity data presented above, follow this standardized MTT assay protocol. This workflow ensures metabolic activity is accurately correlated with cell viability.
Workflow Diagram
Figure 2: Standardized MTT Cytotoxicity Workflow.
Detailed Methodology
1. Cell Seeding (Day 0):
-
Harvest MCF-7 or A549 cells during the exponential growth phase.
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete media (DMEM + 10% FBS).
-
Critical Control: Include "Blank" wells (media only) and "Control" wells (cells + vehicle).
2. Compound Treatment (Day 1):
-
Dissolve Quinoline-Sulfonamide derivatives in DMSO to create a stock solution (typically 10-50 mM).
-
Prepare serial dilutions in culture medium. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.[8]
-
Replace old media with 100 µL of drug-containing media.
3. MTT Incubation (Day 3):
-
After 48h or 72h exposure, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours at 37°C .
-
Observation: Look for the formation of purple formazan crystals inside viable cells.[8][9][10]
4. Solubilization & Readout:
-
Carefully aspirate the supernatant (do not disturb crystals).
-
Add 100 µL of DMSO to dissolve the formazan crystals.
-
Agitate plate on a shaker for 10 minutes.
-
Measure absorbance (OD) at 570 nm (reference filter 630 nm).
5. Data Analysis:
-
Calculate % Cell Viability:
-
Determine IC50 using non-linear regression (Sigmoidal dose-response) in software like GraphPad Prism.
References
-
Zieba, A. et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.[Link]
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Slivka, M. et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase. Molecules.[11][5][6][8][10][12][13][14][15][16][17] [Link]
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A Senior Application Scientist's Guide to Sulfonamide Synthesis: A Comparative Analysis of Alternatives to 5-Methoxyquinoline-8-sulfonyl Chloride
Introduction: The Enduring Importance of the Sulfonamide Bond
In the landscape of modern drug discovery and chemical biology, the sulfonamide moiety stands as a cornerstone functional group. Its role as a bioisostere for the more metabolically labile amide bond has cemented its place in a vast array of therapeutics, from antibacterial agents like the sulfa drugs that started it all, to diuretics, anticonvulsants, and highly targeted enzyme inhibitors.[1][2] The synthesis of this critical linkage is most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride, a process that, while conceptually straightforward, is governed by the nuanced reactivity of the chosen sulfonylating agent.[3][4]
While reagents like 5-Methoxyquinoline-8-sulfonyl chloride are valuable for creating specific derivatives, often for applications in areas like anticancer research[5][6], a researcher's toolkit must be broad. The choice of sulfonyl chloride is not merely about installing a sulfonyl group; it is a strategic decision that impacts reaction efficiency, substrate scope, the stability of the final product, and the potential for subsequent chemical manipulations.
This guide provides an in-depth comparison of common and advanced alternative reagents to this compound. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals select the optimal reagent for their synthetic challenges.
Core Principles of Sulfonamide Formation
The reaction of a sulfonyl chloride with an amine is a classic example of nucleophilic substitution at a sulfur center. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.[7]
Figure 1: General mechanism of sulfonamide synthesis.
The nature of the "R" group on the sulfonyl chloride (R-SO₂Cl) dictates the reagent's properties. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, enhancing reactivity but potentially decreasing the stability of the resulting sulfonamide. Conversely, electron-donating groups can temper reactivity.[8]
A Comparative Guide to Key Sulfonylating Agents
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)
Tosyl chloride is arguably the most widely used sulfonylating agent in organic synthesis.[9][10] It is a cost-effective, crystalline solid that is relatively easy to handle.
-
Reactivity & Application: TsCl reacts readily with primary and secondary amines to form highly stable N-tosylsulfonamides.[7][9] This stability is a double-edged sword. While ideal for applications where a robust linker is needed, the tosyl group is notoriously difficult to remove. Its primary utility, therefore, lies in converting alcohols into excellent tosylate leaving groups for nucleophilic substitution and as a very stable protecting group for amines where harsh deprotection conditions are tolerable.[10][11]
-
Advantages:
-
High reactivity with a broad range of amines.
-
Forms stable, often crystalline sulfonamides, which aids in purification.
-
Relatively inexpensive and widely available.
-
-
Disadvantages:
-
Harsh conditions (e.g., sodium in liquid ammonia, strong acid) are required for cleavage from amines, limiting its use as a protecting group in complex, multi-step syntheses.
-
-
Expert Insight: The choice of base is crucial for efficient tosylation. While pyridine is common, sterically hindered bases like 2,6-lutidine or proton sponges can be beneficial when dealing with sensitive substrates to minimize side reactions. For large-scale reactions, using an inexpensive inorganic base like K₂CO₃ in a solvent like acetonitrile can be more practical.
2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl)
The nosyl group was developed specifically to address the primary drawback of the tosyl group: its extreme stability.
-
Reactivity & Application: NsCl is highly reactive, readily forming N-nosylsulfonamides with primary and secondary amines.[12] The key feature is the ortho-nitro group. This powerful electron-withdrawing group serves two purposes: it activates the sulfonyl chloride for reaction and, more importantly, it renders the resulting sulfonamide susceptible to cleavage under very mild conditions. Deprotection is typically achieved via nucleophilic aromatic substitution with a thiol (e.g., thiophenol) and a mild base.[12] This makes the nosyl group an outstanding choice for amine protection in the synthesis of complex molecules with sensitive functional groups.
-
Advantages:
-
Forms stable, crystalline sulfonamides.
-
Can be cleaved under exceptionally mild, orthogonal conditions.
-
The strong electron-withdrawing effect significantly reduces the basicity and nucleophilicity of the protected amine.
-
-
Disadvantages:
-
Higher cost compared to TsCl.
-
The presence of a nitro group may be incompatible with certain reductive chemistries elsewhere in the molecule.
-
Figure 2: Workflow for amine protection using Nosyl Chloride.
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride, DNSC)
Dansyl chloride is a classic reagent primarily used for derivatization and analysis due to the fluorescent nature of its sulfonamides.
-
Reactivity & Application: Dansyl chloride reacts with primary and secondary amino groups to produce highly stable, blue- or blue-green fluorescent sulfonamide adducts.[13][14] This property is extensively exploited in biochemistry for the N-terminal sequencing of proteins and for labeling amino acids for analysis by HPLC or thin-layer chromatography.[15][16] In synthesis, it can be used to install a fluorescent tag onto a molecule of interest, enabling studies of protein folding, dynamics, and ligand binding.[13][16]
-
Advantages:
-
Resulting sulfonamides are intensely fluorescent, allowing for detection at very low concentrations.
-
The fluorescence is often sensitive to the local environment, providing a probe for molecular interactions.[13]
-
-
Disadvantages:
-
The bulky, rigid naphthalene core can significantly alter the steric and electronic properties of the parent molecule.
-
Not typically used as a protecting group due to its stability and the potential for photochemical side reactions.
-
The reagent is unstable in DMSO.[13]
-
2-Naphthalenesulfonyl Chloride
This reagent offers a non-fluorescent alternative to dansyl chloride, providing a bulky, aromatic sulfonyl group.
-
Reactivity & Application: Similar to other aryl sulfonyl chlorides, it reacts with primary and secondary amines to form stable sulfonamides.[17] It is often used as a derivatizing agent for amines and amino acids in analytical chemistry and as a building block in the synthesis of pharmaceuticals and agrochemicals.[17][18] Its larger surface area compared to a simple phenyl or tosyl group can be exploited to enhance binding interactions in drug design, for instance, by engaging with hydrophobic pockets in a target protein.
-
Advantages:
-
Provides a large, rigid, and hydrophobic moiety.
-
Useful as a derivatizing agent for analytical purposes.
-
-
Disadvantages:
-
The resulting sulfonamide is generally very stable, similar to a tosylamide, making it unsuitable for use as a readily cleavable protecting group.
-
Quantitative Comparison of Sulfonylating Agents
| Reagent | Key Feature | Primary Use | Relative Reactivity | Cleavage Conditions |
| Tosyl Chloride (TsCl) | High stability of sulfonamide | Activating group (for alcohols), stable protecting group | High | Harsh (e.g., Na/NH₃, HBr/AcOH) |
| Nosyl Chloride (NsCl) | Mild cleavage conditions | Readily cleavable protecting group | Very High | Mild (e.g., Thiophenol, K₂CO₃) |
| Dansyl Chloride (DNSC) | Fluorescent sulfonamide | Fluorescent labeling, derivatization | High | Not typically cleaved |
| 2-Naphthalenesulfonyl-Cl | Bulky aromatic group | Derivatization, synthetic building block | High | Harsh (similar to Tosyl) |
| 4-Cyanobenzenesulfonyl-Cl | Mild cleavage conditions | Alternative cleavable protecting group | Very High | Mild (e.g., Thiol, Base)[19] |
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems. Successful formation of the sulfonamide can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine and the appearance of a new, typically less polar, product spot. Confirmation is achieved via standard characterization techniques (¹H NMR, ¹³C NMR, MS).
Protocol 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide using Tosyl Chloride (TsCl)
This protocol describes a standard method for forming a highly stable sulfonamide.
-
Reagent Preparation: To a solution of benzylamine (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reaction Initiation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution over 5 minutes. The causality here is to maintain a low temperature to control the exotherm and to add the electrophile slowly to the nucleophile/base mixture to prevent dimerization or side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x) to remove excess amine and triethylamine hydrochloride, followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the white, crystalline product.
Protocol 2: Protection of Benzylamine with Nosyl Chloride (NsCl) and Subsequent Deprotection
This workflow demonstrates the utility of the nosyl group for protection and mild deprotection.
Part A: Protection
-
Reaction Setup: Dissolve benzylamine (1.0 eq) and pyridine (2.0 eq) in DCM (~0.2 M) and cool to 0 °C. Pyridine acts as both the base and a nucleophilic catalyst.
-
Nosylation: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in a minimum amount of DCM.
-
Reaction & Work-up: Stir at room temperature for 2-6 hours until TLC indicates full consumption of the amine. Perform an aqueous work-up as described in Protocol 1. The resulting N-benzyl-2-nitrobenzenesulfonamide is typically a crystalline solid that can be purified by recrystallization.
Part B: Deprotection
-
Reagent Preparation: Dissolve the N-nosylated amine (1.0 eq) in acetonitrile (~0.1 M). Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq).
-
Cleavage Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. The thiolate, generated in situ, acts as the nucleophile, displacing the sulfonamide group from the aromatic ring. The electron-withdrawing nitro group is essential for this step to proceed under mild conditions.[12]
-
Work-up: Filter the reaction mixture to remove the inorganic base. Dilute the filtrate with ethyl acetate and wash with 1M NaOH (2x) to remove excess thiophenol, then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude benzylamine can be purified by distillation or chromatography.
Conclusion
The synthesis of sulfonamides is a fundamental transformation in medicinal and organic chemistry. While this compound has its specific applications, a broader understanding of the available alternatives is crucial for strategic and efficient synthesis. Tosyl chloride remains the workhorse for creating robust, stable sulfonamides. For applications requiring a fluorescent reporter, Dansyl chloride is the undisputed standard. Most significantly, for complex, multi-step synthesis where amine protection is paramount, the Nosyl chloride group offers an ideal balance of stability and mild, orthogonal deprotection, representing a significant strategic advantage over the classical tosyl group. The choice of reagent should always be guided by the desired properties of the final product and the chemical environment of the synthetic route.
References
-
RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
-
MySkinRecipes. 2-Naphthalenesulfonyl chloride. [Link]
-
Wikipedia. Dansyl chloride. [Link]
-
Aure Chemical. Tosyl Chloride CAS 98-59-9 | Industrial & Lab Grades. [Link]
-
PMC. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link]
-
Sciencemadness Wiki. (2022, September 15). 4-Toluenesulfonyl chloride. [Link]
-
Biology Online Dictionary. (2021, June 28). Dansyl chloride Definition and Examples. [Link]
-
Wikipedia. Tosyl group. [Link]
-
PMC. Preparation of sulfonamides from N-silylamines. [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
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PMC - NIH. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
-
Taylor & Francis. Dansyl chloride – Knowledge and References. [Link]
-
Academia.edu. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
-
ResearchGate. A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2020, August 3). Synthetic approaches and applications of sulfonimidates. [Link]
-
RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
-
ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]
-
PMC - NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
ResearchGate. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. [Link]
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NIST WebBook. 2-Naphthalenesulfonyl chloride. [Link]
-
UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]
-
MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]
-
ResearchGate. Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and.... [Link]
-
MDPI. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
